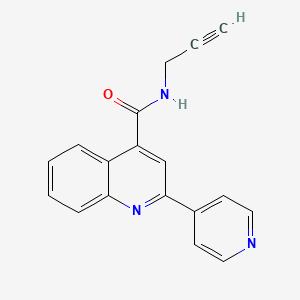
4-imidazol-1-yl-N-(6-methylpyridin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-imidazol-1-yl-N-(6-methylpyridin-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms.
Mécanisme D'action
4-imidazol-1-yl-N-(6-methylpyridin-2-yl)benzamide inhibitors, including 4-imidazol-1-yl-N-(6-methylpyridin-2-yl)benzamide, work by inhibiting the activity of the 4-imidazol-1-yl-N-(6-methylpyridin-2-yl)benzamide enzyme. 4-imidazol-1-yl-N-(6-methylpyridin-2-yl)benzamide is involved in the repair of single-strand DNA breaks, which are common in cancer cells. By inhibiting 4-imidazol-1-yl-N-(6-methylpyridin-2-yl)benzamide, these inhibitors prevent the repair of DNA damage, leading to the accumulation of double-strand DNA breaks and ultimately cell death.
Biochemical and Physiological Effects:
4-imidazol-1-yl-N-(6-methylpyridin-2-yl)benzamide has been shown to have significant biochemical and physiological effects. In preclinical studies, it has been shown to be effective in the treatment of various types of cancer, including ovarian and breast cancer. It has also been shown to enhance the efficacy of other chemotherapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-imidazol-1-yl-N-(6-methylpyridin-2-yl)benzamide is its potency and selectivity as a 4-imidazol-1-yl-N-(6-methylpyridin-2-yl)benzamide inhibitor. This makes it a valuable tool for studying the role of 4-imidazol-1-yl-N-(6-methylpyridin-2-yl)benzamide in DNA repair mechanisms and for developing new cancer therapies. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on 4-imidazol-1-yl-N-(6-methylpyridin-2-yl)benzamide. One area of interest is the development of new cancer therapies that combine 4-imidazol-1-yl-N-(6-methylpyridin-2-yl)benzamide inhibitors with other chemotherapeutic agents. Another area of interest is the study of the role of 4-imidazol-1-yl-N-(6-methylpyridin-2-yl)benzamide in other biological processes, such as inflammation and neurodegeneration. Finally, there is a need for the development of new 4-imidazol-1-yl-N-(6-methylpyridin-2-yl)benzamide inhibitors with improved solubility and pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 4-imidazol-1-yl-N-(6-methylpyridin-2-yl)benzamide involves a series of chemical reactions. The starting material for the synthesis is 2-amino-6-methylpyridine, which is reacted with 4-chloro-3-nitrobenzoic acid to form 4-chloro-3-nitro-N-(6-methylpyridin-2-yl)benzamide. This compound is then reduced to 4-chloro-3-amino-N-(6-methylpyridin-2-yl)benzamide, which is further reacted with imidazole to yield 4-imidazol-1-yl-N-(6-methylpyridin-2-yl)benzamide.
Applications De Recherche Scientifique
4-imidazol-1-yl-N-(6-methylpyridin-2-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent and selective inhibitor of 4-imidazol-1-yl-N-(6-methylpyridin-2-yl)benzamide, which is involved in DNA repair mechanisms. 4-imidazol-1-yl-N-(6-methylpyridin-2-yl)benzamide inhibitors have gained significant attention in the field of cancer research, as they have been shown to be effective in the treatment of certain types of cancer, such as ovarian and breast cancer.
Propriétés
IUPAC Name |
4-imidazol-1-yl-N-(6-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-3-2-4-15(18-12)19-16(21)13-5-7-14(8-6-13)20-10-9-17-11-20/h2-11H,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNZDVIAOYMLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-oxopropyl]-1,4-benzoxazin-3-one](/img/structure/B7470312.png)





![N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide](/img/structure/B7470341.png)
![[1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol](/img/structure/B7470345.png)

![1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7470354.png)
![4-fluoro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7470360.png)
![2-[4-(1-Methylimidazol-2-yl)piperazine-1-carbonyl]chromen-4-one](/img/structure/B7470385.png)
![1-[(1-Butyltetrazol-5-yl)methyl]-2-methylbenzimidazole](/img/structure/B7470393.png)
